physical and chemical properties of 2,5,6-Trichloro-4-methylnicotinonitrile
physical and chemical properties of 2,5,6-Trichloro-4-methylnicotinonitrile
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5,6-Trichloro-4-methylnicotinonitrile, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of experimental data for this specific compound in public literature, some information is supplemented with data from structurally related compounds to provide a broader context.
Chemical Identity and Structure
2,5,6-Trichloro-4-methylnicotinonitrile is a polychlorinated pyridine derivative. Its structure is characterized by a pyridine ring substituted with three chlorine atoms, a methyl group, and a nitrile group.
Diagram of the chemical structure of 2,5,6-Trichloro-4-methylnicotinonitrile:
Caption: 2D structure of 2,5,6-Trichloro-4-methylnicotinonitrile.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₃N₂ | PubChem[1] |
| Molecular Weight | 221.5 g/mol | PubChem[1] |
| CAS Number | 63195-39-1 | ChemicalBook[2] |
| IUPAC Name | 2,5,6-trichloro-4-methylpyridine-3-carbonitrile | PubChem[1] |
| Synonyms | 2,5,6-Trichloro-4-methyl-3-pyridinecarbonitrile | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 36.7 Ų | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,5,6-Trichloro-4-methylnicotinonitrile are not publicly available. Commercial suppliers may possess this data. For structurally similar compounds, such as other polychlorinated pyridines, characteristic spectral features would be expected. For instance, the nitrile group would exhibit a characteristic IR absorption band around 2230-2210 cm⁻¹. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of three chlorine atoms.
Chemical Reactivity and Applications
2,5,6-Trichloro-4-methylnicotinonitrile is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[2] Its reactivity is dictated by the presence of the electron-withdrawing nitrile group and the three chlorine substituents on the pyridine ring, which make the ring susceptible to nucleophilic substitution reactions.
One of the key applications of this compound is in the preparation of thienopyridines, which have been investigated as allosteric potentiators of the M4 muscarinic receptor.[2] This suggests that the chlorine atoms can be selectively displaced by nucleophiles, such as thiols, to construct the thiophene ring fused to the pyridine core. The nitrile group can also undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility.
Proposed Synthesis Workflow
An experimental protocol for the synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile is not explicitly detailed in the available literature. However, based on synthetic routes for analogous chlorinated nicotinonitriles, a plausible multi-step synthesis can be proposed. A potential synthetic pathway could involve the construction of a substituted pyridine ring followed by chlorination.
Diagram of a plausible experimental workflow for the synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile:
Caption: Proposed synthesis workflow for 2,5,6-Trichloro-4-methylnicotinonitrile.
Representative Experimental Protocol
The following is a representative, hypothetical experimental protocol for the synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile, constructed based on general procedures for the chlorination of hydroxypyridines.
Disclaimer: This is a proposed protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified chemists in a properly equipped laboratory with appropriate safety precautions.
Objective: To synthesize 2,5,6-Trichloro-4-methylnicotinonitrile from a suitable hydroxypyridine precursor.
Materials:
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4-methyl-2,6-dihydroxynicotinonitrile (or a similar precursor)
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Phosphorus oxychloride (POCl₃)
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Phosphorus pentachloride (PCl₅)
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Inert solvent (e.g., toluene or acetonitrile)
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Ice
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Saturated sodium bicarbonate solution
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Dichloromethane (DCM) or other suitable extraction solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, etc.)
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the starting hydroxypyridine precursor and the inert solvent.
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Addition of Chlorinating Agents: Carefully add phosphorus pentachloride to the suspension. Then, slowly add phosphorus oxychloride to the reaction mixture via a dropping funnel. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agents. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
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Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 2,5,6-Trichloro-4-methylnicotinonitrile.
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety Information
Conclusion
2,5,6-Trichloro-4-methylnicotinonitrile is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals. While there is a notable lack of publicly available experimental data for this compound, this guide provides a summary of its known properties and a framework for its synthesis and handling based on the chemistry of related compounds. Further research to fully characterize its physical, chemical, and biological properties is warranted.
